molecular formula C20H23ClN4OS B1223425 2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one

2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one

Cat. No. B1223425
M. Wt: 402.9 g/mol
InChI Key: YJZZHJOWLMDHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

Research has identified thienopyrimidine derivatives, closely related to the compound , as possessing significant antimicrobial and anti-inflammatory properties. One study highlights the synthesis of new thienopyrimidine derivatives that exhibited remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018). Another study corroborates these findings, demonstrating the antimicrobial activity of similar compounds against Staphylococcus aureus (Shestakov et al., 2014).

Cancer Research

Thienopyrimidine derivatives have also been studied for their potential in cancer treatment. A study found that certain compounds in this class showed potent to moderate growth inhibitory activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines (Elansary et al., 2012).

Potential in Psychosis and Memory Impairment Treatment

Another study on thienopyrimidine derivatives, similar to the compound , indicated their potential use in the treatment of psychosis, memory impairment, and drug abuse. These findings highlight the broad scope of biological and medicinal applications of these compounds (Song, 2007).

Synthesis and Characterization

Further research emphasizes the synthesis and characterization of novel thieno-fused bicyclic compounds, which could be crucial for the development of new drugs and treatments (Mabkhot et al., 2015).

properties

Product Name

2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one

Molecular Formula

C20H23ClN4OS

Molecular Weight

402.9 g/mol

IUPAC Name

5-(butylamino)-4-(3-chlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C20H23ClN4OS/c1-3-4-9-22-20-23-18-17(15-8-10-24(2)12-16(15)27-18)19(26)25(20)14-7-5-6-13(21)11-14/h5-7,11H,3-4,8-10,12H2,1-2H3,(H,22,23)

InChI Key

YJZZHJOWLMDHPY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(C3=C(S2)CN(CC3)C)C(=O)N1C4=CC(=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one

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